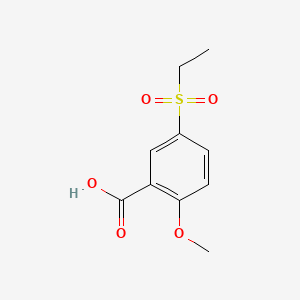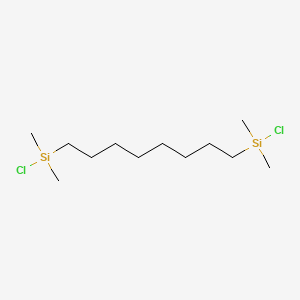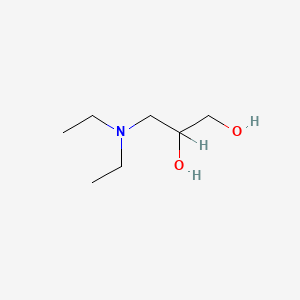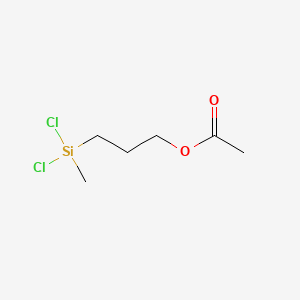![molecular formula C56H48O8 B1585647 Calix[8]arene CAS No. 82452-93-5](/img/structure/B1585647.png)
Calix[8]arene
Overview
Description
Calix8arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. Calix8arene specifically consists of eight phenolic units, forming a large, bowl-shaped structure. This compound is known for its ability to host various guest molecules within its cavity, making it a valuable tool in supramolecular chemistry and host-guest chemistry .
Mechanism of Action
Target of Action
Calix8arene, a fascinating class of macrocycles, has been found to interact with various targets. In the field of environmental science, it has been used to construct stable polyoxo-titanium clusters for efficient CO2 photoreduction . In the biomedical field, calix8arene has shown potential in cancer therapy, where it interacts with cancer cells to inhibit their proliferation .
Mode of Action
Calix8arene interacts with its targets through various modes. For instance, in the environmental application, it forms a “functional armor” around polyoxo-titanium clusters, enhancing their light absorption from the traditional ultraviolet to the visible region . In cancer therapy, calix8arene derivatives have been shown to inhibit cell migration and proliferation .
Biochemical Pathways
The exact biochemical pathways affected by Calix8arene facilitates the electron transfer between the titanium–oxo core and the ligand, which is crucial for the reaction. In cancer therapy, it’s believed to interfere with the pathways involved in cell proliferation and migration .
Pharmacokinetics
The ADME properties of Calix8arene endow it with high structural and chemical stability in aqueous solutions with different pH values. This suggests that Calix8arene may have good bioavailability, but more research is needed to confirm this.
Result of Action
The result of Calix8arene’s action depends on its application. In environmental science, it has been used to construct stable polyoxo-titanium clusters that exhibit very high CO2-to-HCOO− conversion activity and selectivity . In cancer therapy, Calix8arene derivatives have shown cytotoxic effects, inhibiting the proliferation of cancer cells .
Action Environment
The action of Calix8arene can be influenced by environmental factors. For instance, the hydrophobic benzene groups in Calix8arene provide it with high structural and chemical stability in aqueous solutions with different pH values, which is essential for its use in water-dependent applications . 8arene.
Biochemical Analysis
Biochemical Properties
Calix[8]arene interacts with a variety of biomolecules, forming stable complexes . These interactions play a crucial role in the development of biosensors and other applications in biology and biotechnology
Cellular Effects
Given its ability to form stable complexes with biomolecules, it is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It likely involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Calix8arene is typically synthesized through the base-catalyzed condensation of p-tert-butylphenol with formaldehyde. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction conditions, including temperature and solvent, can be adjusted to control the size of the calixarene produced .
Industrial Production Methods: While the industrial production of calix8arene is not as widespread as smaller calixarenes, the synthesis follows similar principles. Large-scale production would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to maintain consistent conditions .
Chemical Reactions Analysis
Types of Reactions: Calix8arene undergoes various chemical reactions, including:
- Substitution Reactions: Functional groups can be introduced at the phenolic hydroxyl groups or the methylene bridges.
- Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the calixarene, affecting its ability to host guest molecules.
- Complexation Reactions: Calix8arene can form complexes with metal ions, enhancing its utility in catalysis and sensing applications .
Common Reagents and Conditions:
- Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used under basic conditions.
- Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
- Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used .
Major Products: The products of these reactions vary depending on the functional groups introduced or the metals complexed. For example, introducing alkyl groups can enhance the solubility of calix8arene in organic solvents, while metal complexes can exhibit unique catalytic properties .
Scientific Research Applications
Calix8arene has a wide range of applications in scientific research:
- Chemistry: It is used as a host molecule in supramolecular chemistry, facilitating the study of host-guest interactions and molecular recognition .
- Biology: Calix8arene derivatives have been explored for their potential as drug delivery systems, capable of encapsulating and releasing therapeutic agents .
- Medicine: Research has shown that calix8arene can be functionalized to exhibit anticancer and antibacterial properties, making it a promising candidate for drug development .
- Industry: Calix8arene is used in the development of sensors and separation technologies, leveraging its ability to selectively bind to specific molecules .
Comparison with Similar Compounds
- Calix4arene: Consists of four phenolic units and is smaller in size, making it suitable for different applications compared to calix8arene .
- Calix6arene: Contains six phenolic units and offers a balance between the size and functional versatility of calix4arene and calix8arene .
- Cyclodextrins: These are cyclic oligosaccharides with a similar ability to host guest molecules but differ in their chemical composition and solubility properties .
- Crown Ethers: These are cyclic compounds with ether linkages that can also host metal ions, but they lack the phenolic structure of calixarenes .
Uniqueness of Calix8arene: Calix8arene’s larger cavity allows it to host larger or multiple guest molecules simultaneously, providing unique opportunities for complexation and catalysis that smaller calixarenes or other macrocycles cannot offer .
Properties
IUPAC Name |
nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48O8/c57-49-33-9-1-10-34(49)26-36-12-3-14-38(51(36)59)28-40-16-5-18-42(53(40)61)30-44-20-7-22-46(55(44)63)32-48-24-8-23-47(56(48)64)31-45-21-6-19-43(54(45)62)29-41-17-4-15-39(52(41)60)27-37-13-2-11-35(25-33)50(37)58/h1-24,57-64H,25-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPRHRZFFPXZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6O)CC7=CC=CC(=C7O)CC8=CC=CC(=C8O)CC9=CC=CC1=C9O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369269 | |
| Record name | Calix[8]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82452-93-5 | |
| Record name | Calix[8]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | nonacyclo[43.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~.1~33,3 7~.1~39,43~]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16, 18,21(53),22,24,27(52),28,30,33(51),34,36,39(50),40,42,45,47-tetracosa ene-49,50,51,52,53,54,55,56-octol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of calix[8]arene?
A1: Calix[8]arenes are macrocycles composed of eight phenolic units linked by methylene bridges. [] The name "calixarene" comes from their resemblance to a type of Greek vase known as a calix krater.
Q2: What are some common conformations observed in calix[8]arenes?
A2: Due to their flexibility, calix[8]arenes can adopt various conformations, including the "chair" or "stairway" conformation. [] The specific conformation adopted depends on factors such as solvent, temperature, and the presence of guest molecules.
Q3: How does the structure of this compound contribute to its inclusion properties?
A3: The cyclic arrangement of phenolic units in this compound creates a cavity that can encapsulate guest molecules. [] The size and shape of this cavity, along with the nature of substituents on the calixarene framework, influence its inclusion selectivity.
Q4: What is the role of hydrogen bonding in the solid-state structures of calix[8]arenes?
A4: Hydrogen bonding plays a significant role in determining the conformation and packing of calix[8]arenes in the solid state. [] In some cases, intramolecular hydrogen bonding within the calixarene molecule stabilizes specific conformations. In other instances, intermolecular hydrogen bonding between calixarene molecules or between calixarenes and solvent molecules influences crystal packing.
Q5: How does the presence of different substituents on the this compound framework affect its properties?
A5: Substituents on the upper and lower rims of the this compound can significantly alter its properties, including solubility, complexation behavior, and self-assembly characteristics. For example, introducing bulky tert-butyl groups can enhance solubility in organic solvents, while incorporating hydrophilic groups like sulfonates can impart water solubility. [, ]
Q6: How do calix[8]arenes interact with fullerenes?
A6: Calix[8]arenes can form inclusion complexes with fullerenes like C60 and C70. [] The fullerene molecule typically resides within the cavity of the this compound, engaging in non-covalent interactions such as van der Waals forces and π-π stacking. []
Q7: Can you describe the interaction between calix[8]arenes and metal ions?
A7: Calix[8]arenes can act as ligands for metal ions, coordinating through the oxygen atoms of the phenolic groups. [] The size and conformation of the this compound, as well as the nature of any substituents, influence the selectivity and stability of the metal complexes formed.
Q8: What are some potential applications of calix[8]arenes in separation science?
A8: Calix[8]arenes, particularly those functionalized with specific binding groups, can act as selective extractants for metal ions and other analytes. [] For instance, p-tert-butylthis compound has shown promise in extracting cesium and americium from alkaline solutions. []
Q9: How can calix[8]arenes be used in sensor development?
A9: Calix[8]arenes can be integrated into sensor designs by exploiting their host-guest recognition properties. [] For example, a fluorescent sensor for fullerene C60 was developed using cadmium selenide/zinc sulfide quantum dots coated with p-tert-butylthis compound. [] The presence of C60 quenches the fluorescence of the quantum dots, enabling C60 detection.
Q10: What role can calix[8]arenes play in drug delivery systems?
A10: Calix[8]arenes can serve as drug delivery vehicles due to their ability to encapsulate guest molecules and their potential for targeted delivery. [] By functionalizing calix[8]arenes with appropriate targeting moieties, drug molecules can be delivered specifically to desired cells or tissues.
Q11: How have calix[8]arenes been explored in the context of protein interactions and assemblies?
A11: Calix[8]arenes, particularly those bearing anionic substituents like sulfonate, can interact with proteins, leading to encapsulation and assembly. [] Studies have shown that sulfonato-calix[8]arene can bind to proteins like cytochrome c and Ralstonia solanacearum lectin (RSL), inducing the formation of protein-calixarene frameworks. []
Q12: How is computational chemistry used to study calix[8]arenes?
A12: Computational methods, like Density Functional Theory (DFT), provide insights into the electronic structure, conformation, and binding affinities of calix[8]arenes. [, , ] These techniques help understand how structural modifications impact their properties and interactions with guest molecules.
Q13: What is the significance of Structure-Activity Relationship (SAR) studies in this compound research?
A13: SAR studies investigate the relationship between the structure of a this compound derivative and its activity or property of interest. [] This information is crucial for designing and synthesizing this compound derivatives with improved or tailored properties for specific applications.
Q14: What are some common synthetic routes for preparing calix[8]arenes?
A14: Calix[8]arenes are typically synthesized by the base-catalyzed condensation of a phenol derivative with formaldehyde. [, ] The reaction conditions, including the choice of base, solvent, and temperature, can influence the yield and selectivity of the desired this compound product.
Q15: How are calix[8]arenes typically characterized?
A15: Common characterization techniques for calix[8]arenes include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography. [, , ] These methods provide valuable information about the structure, conformation, and purity of the synthesized compounds.
Q16: How does the stability of calix[8]arenes vary under different conditions?
A16: The stability of calix[8]arenes depends on factors such as pH, temperature, and the presence of oxidizing or reducing agents. [, ] For instance, some this compound derivatives are stable in alkaline conditions, while others might degrade.
Q17: What are some strategies to improve the stability of calix[8]arenes under harsh conditions?
A17: The stability of calix[8]arenes can be enhanced by introducing specific substituents or by forming complexes with metal ions. [, ] For example, incorporating electron-withdrawing groups on the this compound framework can increase its resistance to oxidation.
Q18: What is the significance of studying the dissolution and solubility of calix[8]arenes?
A18: Understanding the dissolution and solubility profiles of calix[8]arenes is crucial for their applications in areas like drug delivery and material science. [] The solubility of calix[8]arenes can be tailored by modifying their structure, for example, by introducing hydrophilic or lipophilic substituents.
Q19: Are there any safety concerns associated with handling calix[8]arenes?
A19: As with any chemical substance, handling calix[8]arenes requires appropriate safety precautions. It's essential to consult the Safety Data Sheet (SDS) for specific information regarding hazards and safe handling practices.
Q20: What is known about the environmental impact of calix[8]arenes?
A20: Research on the environmental fate and effects of calix[8]arenes is ongoing. [] Understanding their potential for bioaccumulation, persistence, and toxicity in the environment is crucial for their responsible use and disposal.
Q21: What are some promising areas for future research in the field of calix[8]arenes?
A21: Future research directions include exploring new synthetic methodologies for calix[8]arenes with enhanced functionalities, investigating their potential in areas like catalysis, sensing, and drug delivery, and conducting detailed studies on their environmental impact and safety profiles. [, ]
Q22: How can cross-disciplinary collaborations advance this compound research?
A22: Collaboration between chemists, material scientists, biologists, and environmental scientists is vital to unlock the full potential of calix[8]arenes and address the challenges associated with their applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)
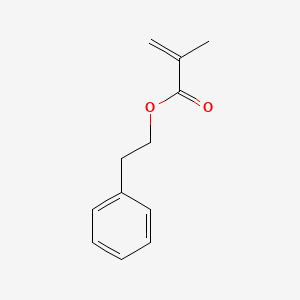
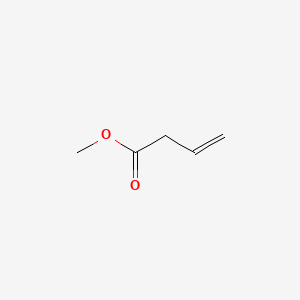
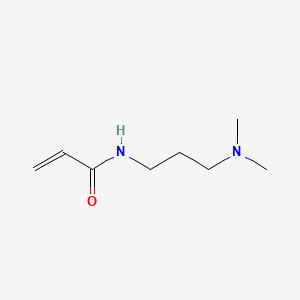
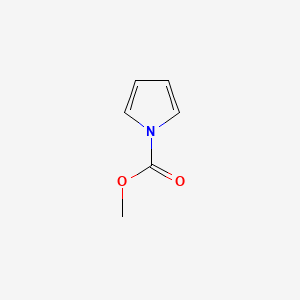
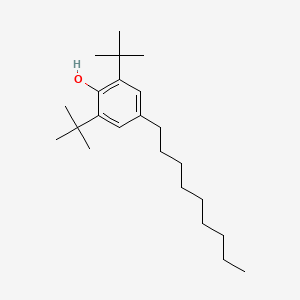
![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)

